molecular formula C23H26N4O5 B11947047 3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone CAS No. 882864-78-0

3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone

Cat. No.: B11947047
CAS No.: 882864-78-0
M. Wt: 438.5 g/mol
InChI Key: IZGHIXAWVBZIFM-ZVHZXABRSA-N
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Description

3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone is a complex organic compound that features both benzaldehyde and pyridazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the benzaldehyde moiety can undergo oxidation to form quinones.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy and hydroxyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a catalyst.

Major Products

    Oxidation: Quinones.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Materials Science: Utilized in the synthesis of advanced materials with specific electronic properties.

    Biological Studies: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

Mechanism of Action

The mechanism of action for this compound is not fully understood. it is believed to interact with various molecular targets through its hydrazone linkage and aromatic rings, potentially affecting enzyme activity and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroxybenzaldehyde: Lacks the methoxy group and the pyridazinyl hydrazone moiety.

    5-Methoxy-3,4-dihydroxybenzaldehyde: Similar structure but without the pyridazinyl hydrazone group.

    Vanillin: Contains a methoxy group but lacks the hydroxyl groups and the pyridazinyl hydrazone moiety.

Uniqueness

The presence of both the benzaldehyde and pyridazinyl hydrazone groups makes 3,4-Dihydroxy-5-methoxybenzaldehyde {6-oxo-3-[4-(pentyloxy)phenyl]-1,6-dihydro-4-pyridazinyl}hydrazone unique, providing it with distinct chemical and biological properties that are not found in simpler analogs.

Properties

CAS No.

882864-78-0

Molecular Formula

C23H26N4O5

Molecular Weight

438.5 g/mol

IUPAC Name

4-[(2E)-2-[(3,4-dihydroxy-5-methoxyphenyl)methylidene]hydrazinyl]-3-(4-pentoxyphenyl)-1H-pyridazin-6-one

InChI

InChI=1S/C23H26N4O5/c1-3-4-5-10-32-17-8-6-16(7-9-17)22-18(13-21(29)26-27-22)25-24-14-15-11-19(28)23(30)20(12-15)31-2/h6-9,11-14,28,30H,3-5,10H2,1-2H3,(H2,25,26,29)/b24-14+

InChI Key

IZGHIXAWVBZIFM-ZVHZXABRSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2N/N=C/C3=CC(=C(C(=C3)OC)O)O

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=NNC(=O)C=C2NN=CC3=CC(=C(C(=C3)OC)O)O

Origin of Product

United States

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